N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a unique structure with two thiophene rings and a hydroxyethyl group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.
Acetylation: The 2-(thiophen-2-yl)ethanol is then acetylated using acetic anhydride to form 2-(thiophen-2-yl)ethyl acetate.
Amidation: Finally, the 2-(thiophen-2-yl)ethyl acetate undergoes amidation with thiophene-3-ylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)ethylamine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as conducting polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxamide: Lacks the hydroxyethyl group, resulting in different reactivity and applications.
2-(Thiophen-2-yl)ethanol: Lacks the acetamide moiety, making it less versatile in certain chemical reactions.
Thiophene-3-ylamine:
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-10(11-2-1-4-17-11)7-13-12(15)6-9-3-5-16-8-9/h1-5,8,10,14H,6-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLCRJJVCFKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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